molecular formula C27H30BrN3O B11655278 3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(3-bromo-4-methoxybenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B11655278
M. Wt: 492.4 g/mol
InChI Key: MUQGDTAAFRLGPM-UHFFFAOYSA-N
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Description

3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a combination of a carbazole core, a piperazine ring, and a bromomethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under high-temperature conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a suitable aromatic compound.

    Attachment of the Bromomethoxyphenyl Group: The bromomethoxyphenyl group is attached through a nucleophilic substitution reaction, where the bromine atom acts as a leaving group, allowing the methoxyphenyl group to bond with the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the bromomethoxyphenyl group, potentially converting the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dehalogenated compounds.

Mechanism of Action

The mechanism of action of 3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(3-BROMO-4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C27H30BrN3O

Molecular Weight

492.4 g/mol

IUPAC Name

3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C27H30BrN3O/c1-3-31-25-7-5-4-6-22(25)23-16-20(8-10-26(23)31)18-29-12-14-30(15-13-29)19-21-9-11-27(32-2)24(28)17-21/h4-11,16-17H,3,12-15,18-19H2,1-2H3

InChI Key

MUQGDTAAFRLGPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4)OC)Br)C5=CC=CC=C51

Origin of Product

United States

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